molecular formula C9H5BrClN B035304 3-Bromo-2-chloroquinoline CAS No. 101870-60-4

3-Bromo-2-chloroquinoline

Cat. No. B035304
M. Wt: 242.5 g/mol
InChI Key: RWWUFTQVKMNRQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-bromo-2-chloroquinoline and related derivatives has been explored through various methodologies. For instance, a novel synthesis approach for 3-halo-2-phenylquinoline-4-carboxylic acids, including 3-bromo derivatives, involves a procedure using an amino intermediate that is subsequently replaced by bromine according to the Sandmeyer reaction (Raveglia et al., 1997). Additionally, regioselective synthesis methods have been developed to achieve 3-bromoquinoline derivatives via formal [4 + 2]-cycloaddition reactions (Tummatorn et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-bromo-2-chloroquinoline derivatives has been studied using various spectroscopic methods, including FTIR, NMR, and mass spectrometry, complemented by single crystal X-ray diffraction. These analyses have confirmed the structures of synthesized compounds and provided insight into their conformational stability and electronic properties (Zhou et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of 3-bromo-2-chloroquinoline includes its involvement in various organic transformations. For example, its reactivity has been leveraged in the regioselective synthesis of bromoquinoline derivatives and diastereoselective synthesis of tetrahydroquinoline derivatives, showcasing its versatility as a building block for complex molecular architectures (Tummatorn et al., 2015).

Physical Properties Analysis

The physical properties of 3-bromo-2-chloroquinoline derivatives have been explored through DFT studies, crystallographic analysis, and conformational studies, revealing important aspects of their molecular geometry, electronic structure, and potential for interaction with other molecules. These studies provide a comprehensive understanding of how these compounds behave in different chemical environments and under various conditions (Zhou et al., 2022).

Scientific Research Applications

  • Synthesis of Neocryptolepines : A study by Hostyn et al. (2011) in "Tetrahedron" describes a one-pot strategy to synthesize D-ring chloro-substituted neocryptolepines from 3-bromo-2-chloro-1-methylquinolinium triflate. This process shows promise for the development of new drugs (Hostyn et al., 2011).

  • Intermediate for Aryl Quinoline Compounds : Zhou et al. (2022) in "Molecular Crystals and Liquid Crystals" highlight that compounds like 3-Benzyl-6-bromo-2-chloroquinoline are important intermediates for synthesizing aryl quinoline compounds. Their molecular structures optimized by density functional theory are consistent (Zhou et al., 2022).

  • Synthesis of Biologically Important Compounds : Abdel-Wahab and Khidre (2012) in the "Journal of Chemistry" discuss how the chemistry of 2-Chloroquinoline-3-carbaldehyde from 1979 to 1999 led to the synthesis of biologically important compounds, providing valuable data for organic and medicinal chemists (Abdel-Wahab & Khidre, 2012).

  • Fungitoxic Activity : Gershon et al. (1996) in "Monatshefte für Chemie / Chemical Monthly" found that 3-bromo-6-chloro-8-quinolinols exhibit greater fungitoxic activity than their bromine-containing analogues, inhibiting the growth of certain fungi at low concentrations (Gershon et al., 1996).

  • Antimalarial Activity : Kumawat et al. (2016) in the "Arabian Journal of Chemistry" studied a derivative, 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one, which exhibited marginally superior antimalarial activity compared to other compounds evaluated (Kumawat et al., 2016).

  • Synthesis of Quinoline Carboxylic Acids : Raveglia et al. (1997) in the "Journal of Heterocyclic Chemistry" developed a method for synthesizing 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, involving the synthesis of an amino intermediate followed by the replacement of the amino group with chlorine or bromine (Raveglia et al., 1997).

Future Directions

The future research directions in the field of 3-Bromo-2-chloroquinoline and related compounds involve improvements in their synthesis, novel transformations of these compounds, and their applications in the synthesis of aryl quinoline compounds .

properties

IUPAC Name

3-bromo-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWUFTQVKMNRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459131
Record name 3-BROMO-2-CHLOROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloroquinoline

CAS RN

101870-60-4
Record name 3-BROMO-2-CHLOROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-chloroquinoline
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Synthesis routes and methods

Procedure details

To POCl3 (7.5 ml, 80 mmol) was added in portions solid 6 (2.25 g, 10 mmol). The mixture was stirred at room temperature for 30 min and then 60° C. for 10 min. The mixture was then poured into cold 1M NaOH extracted with CH2C2. The combined extracts were dried (K2CO3) and concentrated to a residue which was purified by flash chromatography (EtOAc) to afford 3-Bromo-2-chloroquinoline 7 (1.95 g, 80%). 1H NMR d (ppm): 7.6 dd (CH atom), 7.7 m (2 CH atom), 8.0 d (CH atom), 8.5 s (CH arom)
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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